molecular formula C23H23N3O3 B2778593 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide CAS No. 2035006-93-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide

Cat. No.: B2778593
CAS No.: 2035006-93-8
M. Wt: 389.455
InChI Key: TUZBJMONLSNPND-PKNBQFBNSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide is a synthetic chemical hybrid compound designed for research applications in medicinal chemistry and drug discovery. Its structure incorporates a benzo[1,3]dioxole core, which is found in compounds known to act as physiological cooling agents by modulating the TRPM8 receptor (the "cold and menthol" receptor) . This moiety is linked to a 3,5-dimethyl-4-phenyl-1H-pyrazole unit via an acrylamide spacer. Pyrazole and fused pyrazole derivatives are of exceptional significance in organic and medicinal chemistry, possessing a wide spectrum of reported biological activities . These activities include serving as antioxidant agents, anticancer agents, enzyme inhibitors, antimicrobials, and anti-tuberculosis activities . The specific pharmacological profile and mechanism of action of this hybrid molecule are subject to ongoing investigation, but its design suggests potential as a multi-target agent or a novel modulator of sensory receptors. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses or personal consumption. Researchers are encouraged to utilize this compound as a chemical tool for probing biological pathways, screening for new therapeutic leads, and studying structure-activity relationships in the development of bioactive heterocyclic compounds.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-16-23(19-6-4-3-5-7-19)17(2)26(25-16)13-12-24-22(27)11-9-18-8-10-20-21(14-18)29-15-28-20/h3-11,14H,12-13,15H2,1-2H3,(H,24,27)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZBJMONLSNPND-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyrazole derivative. Its molecular formula is C19H22N2O3C_{19}H_{22}N_2O_3, with a molecular weight of approximately 330.39 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

Numerous studies have highlighted the anticancer properties of related compounds. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of angiogenesis.

Table 1: Anticancer Efficacy Against Different Cell Lines

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-725.72 ± 3.95Induces apoptosis
Compound BU8745.2 ± 13.0Inhibits PI3K pathway
This compoundHCT116TBDTBD

The biological activity of this compound is primarily attributed to:

  • Inhibition of Cell Proliferation : Compounds in this class can inhibit key signaling pathways involved in cell growth.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Anti-Angiogenic Effects : Suppression of vascular endothelial growth factor (VEGF), limiting tumor blood supply.

Case Studies

A notable study investigated the efficacy of a structurally similar compound in overcoming chemoresistance in cancer cells. The results demonstrated that the compound inhibited P-glycoprotein efflux pump activity, enhancing the accumulation of chemotherapeutic agents within resistant cancer cells . This suggests that this compound may also possess similar properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Overview of Analogs

Key structural analogs and their features are summarized below:

Compound Name Core Heterocycle Key Substituents Synthesis Notes
Target Compound Pyrazole Benzo[d][1,3]dioxol-5-yl, 3,5-dimethyl-4-phenyl Not specified in evidence
(E)-N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide (7h) Benzimidazole 4-hydroxy-3,5-dimethoxyphenyl, 5,6-dimethyl Prepared via unspecified methods
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide (3e) Pyrimidine/Imidazo[1,2-a]pyrimidine 2-methoxy-4-(4-methylpiperazin-1-yl)phenyl, 5-oxo Synthesized from intermediate 10e

Structural and Functional Differences

Heterocyclic Core
  • Target Compound: The pyrazole ring (5-membered, two adjacent nitrogen atoms) provides a compact, planar structure.
  • Compound 7h : The benzimidazole core (fused benzene and imidazole rings) introduces a larger aromatic system. The 4-hydroxy-3,5-dimethoxyphenyl group offers hydrogen-bonding and polar interactions, contrasting with the benzo[d][1,3]dioxol group in the target compound .
  • Compound 3e: The imidazo[1,2-a]pyrimidine system (6-membered pyrimidine fused with imidazole) is more complex, with a 5-oxo group enabling keto-enol tautomerism. The 4-methylpiperazine substituent adds basicity and solubility .
Substituent Effects
  • The benzo[d][1,3]dioxol-5-yl group in the target compound is less polar than the 4-hydroxy-3,5-dimethoxyphenyl group in 7h, which may influence solubility and target affinity.
  • The 4-phenyl substituent on the pyrazole in the target compound introduces steric hindrance absent in 3e’s piperazine-linked system.

Implications of Structural Variations

  • Solubility : The hydroxy and methoxy groups in 7h may improve aqueous solubility compared to the target compound’s dioxolane group.
  • Target Engagement : The pyrazole in the target compound could favor interactions with hydrophobic pockets, whereas 3e’s piperazine may engage charged residues.
  • Synthetic Complexity : The fused heterocycles in 3e and 7h likely require more elaborate synthetic pathways than the target compound’s simpler pyrazole system.

Structural Analysis Techniques

Crystallographic methods, such as those enabled by the SHELX software suite (e.g., SHELXL for refinement), are critical for resolving the stereochemistry and conformational details of such compounds . For instance, the pyrazole ring in the target compound may adopt specific dihedral angles relative to the acrylamide backbone, influencing its bioactivity.

Q & A

Q. What key structural features of this compound influence its biological activity?

The compound integrates three critical motifs:

  • Benzo[d][1,3]dioxole : Enhances lipophilicity and π-π stacking with aromatic residues in biological targets .
  • Pyrazole ring : The 3,5-dimethyl-4-phenyl substitution modulates steric bulk and hydrogen-bonding potential, influencing receptor selectivity .
  • Acrylamide linker : Enables covalent or non-covalent interactions (e.g., Michael addition with cysteine residues in enzymes) . Methodological Insight: Use molecular docking to map interactions between these groups and target proteins (e.g., kinases or GPCRs).

Q. What synthetic methodologies are used to prepare this compound?

A multi-step approach is typically employed:

  • Step 1 : Condensation of benzo[d][1,3]dioxole-5-carbaldehyde with a ketone to form an α,β-unsaturated carbonyl intermediate .
  • Step 2 : Acylation of the pyrazole-ethylamine moiety using acryloyl chloride under mild basic conditions (e.g., triethylamine in chloroform) .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Critical Parameters: Control reaction temperature (<40°C) to prevent acrylamide polymerization .

Q. Which characterization techniques confirm structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR validate regiochemistry (e.g., E-isomer confirmation via coupling constants J = 15–16 Hz for acrylamide protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 434.20) .
  • HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side reactions?

Parameter Optimization Strategy Evidence
SolventUse polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of intermediates .
CatalystEmploy Pd/C for selective hydrogenation of nitro groups in precursors .
Reaction TimeReduce time via microwave-assisted synthesis (e.g., 30 min vs. 18 h) .
Data Contradiction Analysis: Conflicting reports on solvent efficacy (chloroform vs. DMF) suggest substrate-specific optimization .

Q. How should contradictory biological activity data be resolved?

  • Assay Validation : Replicate studies using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Structural Variants : Compare activity of E vs. Z isomers (e.g., (Z)-analogs in show altered target specificity) .
  • Meta-Analysis : Aggregate data from analogs (e.g., pyrazole derivatives in with IC₅₀ values ranging 0.1–10 µM) .

Q. What computational methods predict target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding poses with kinase domains (e.g., EGFR or VEGFR2) .
  • MD Simulations : Simulate ligand-protein stability in explicit solvent (GROMACS, 50 ns trajectories) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

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